molecular formula C14H13NO2S B1519832 (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone CAS No. 893387-73-0

(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone

Cat. No. B1519832
CAS RN: 893387-73-0
M. Wt: 259.33 g/mol
InChI Key: NIXAWZKBPCFXIK-UHFFFAOYSA-N
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Description

The compound 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide is a solid substance with a molecular weight of 198.25 . It is stored in a dark place, sealed in dry, at 2-8°C . Another related compound is Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate , which is also a solid substance with a molecular weight of 227.28 . It is stored in a dark place, in an inert atmosphere, under -20°C .


Molecular Structure Analysis

The InChI code for 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide is 1S/C8H10N2O2S/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11) . For Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, the InChI code is 1S/C10H13NO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5,11H2,1H3 .

Scientific Research Applications

Spectroscopic Properties and Computational Analysis

(3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones have been studied for their electronic absorption, excitation, and fluorescence properties in solvents of varying polarity and hydrogen-bonding abilities. The compounds exhibit dual fluorescence with weak charge transfer separation in non-polar and polar protic/aprotic solvents. Quantum chemistry calculations reveal the existence of compounds in anti and syn rotamers, with the anti-structure being stabilized by intramolecular NH…O hydrogen bonds, affecting the energy of the HOMO-1 molecular orbital. Methyl/alkyl substitution in the pyridyl-thiophene ring contributes to σ-π hyper-conjugation and destabilization of the HOMO-1 MO’s, indicating the importance of structural and environmental effects on the spectroscopic properties of these compounds (Al-Ansari, 2016).

Synthesis and Structural Characterization

Various research efforts have been dedicated to the synthesis and structural characterization of compounds with similar structural motifs:

  • Synthesis of Novel Central Nervous System Depressants : A series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, demonstrating central nervous system depressant activity, potential anticonvulsant properties, low acute toxicity, and potential antipsychotic effects. This highlights the relevance of these compounds in pharmaceutical research (Butler, Wise, & Dewald, 1984).

  • Synthesis of Antimicrobial and Antitumoral Agents : Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial and antitumoral activities. This includes the discovery of a new type of cytotoxic agent selective against a tumorigenic cell line, indicating the potential of these compounds in therapeutic applications (Hayakawa et al., 2004).

  • Development of Schiff Bases for Metal Ion Sensing : Schiff bases derived from similar compounds have been developed as colorimetric sensors for Fe(III) and "turn-on" fluorescent sensors for Al(III). These findings suggest the application of these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).

  • Electrochemical Synthesis and Biological Properties : Novel substituted compounds have been synthesized through electrochemical methods and evaluated for their antimicrobial activities, further underscoring the versatility of these compounds in various research fields (Ashok et al., 2017).

Mechanism of Action

CID 1067700 is a potent and competitive inhibitor of Ras-related GTPases that potently binds to Rab7 nucleotide binding site .

Safety and Hazards

For 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide, the hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . For Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXAWZKBPCFXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670648
Record name (2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893387-73-0
Record name (2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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